Cas no 2611-02-1 (Cyclohexylmethyl cyclohexanecarboxylate)

Cyclohexylmethyl cyclohexanecarboxylate is a cycloaliphatic ester with applications in specialty chemical synthesis and fragrance formulations. Its structure, featuring two cyclohexyl moieties, contributes to its stability and low volatility, making it suitable for high-performance solvents and plasticizers. The compound exhibits good solubility in organic solvents and compatibility with polymers, enhancing its utility in coatings and adhesives. Its mild, woody odor profile is valued in perfumery for creating long-lasting base notes. The ester's resistance to hydrolysis and thermal degradation ensures consistent performance in demanding industrial environments. Its well-defined purity and predictable reactivity support precise formulation in fine chemical applications.
Cyclohexylmethyl cyclohexanecarboxylate structure
2611-02-1 structure
Product name:Cyclohexylmethyl cyclohexanecarboxylate
CAS No:2611-02-1
MF:C14H24O2
MW:224.339164733887
MDL:MFCD20528370
CID:286068
PubChem ID:75786

Cyclohexylmethyl cyclohexanecarboxylate Chemical and Physical Properties

Names and Identifiers

    • Cyclohexylmethyl cyclohexanecarboxylate
    • AC1L2PIG
    • AC1Q661E
    • AK-51223
    • AR-1I3171
    • Cyclohexancarbonsaeure-cyclohexylmethylester
    • cyclohexanecarboxylic acid cyclohexylmethyl ester
    • cyclohexyl cyclohexylcarboxylate
    • cyclohexylmethyl cyclohexanoate
    • cyclohexylmethyl cyclohexylcarboxylate
    • EINECS 220-032-0
    • SureCN312981
    • VZ31639
    • Cyclohexanemethanol cyclohexanecarboxylate
    • W4944
    • ST24024708
    • AM20070476
    • Cyclohexanecarboxylic acid, cyclohexylmethyl ester
    • cyclohexanecarboxylic acid cyclohexyl-methyl ester
    • FQ8CDC3E94
    • NS00046204
    • AKOS015840743
    • AS-68368
    • FT-0688405
    • SCHEMBL312981
    • s10623
    • 2611-02-1
    • Cyclohexylmethylcyclohexanecarboxylate
    • MFCD20528370
    • DTXSID30180743
    • DB-369967
    • XWINVLMFYISLRL-UHFFFAOYSA-N
    • MDL: MFCD20528370
    • Inchi: 1S/C14H24O2/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h12-13H,1-11H2
    • InChI Key: XWINVLMFYISLRL-UHFFFAOYSA-N
    • SMILES: O(C(C1([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C1([H])[H])=O)C([H])([H])C1([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C1([H])[H]

Computed Properties

  • Exact Mass: 224.17763g/mol
  • Surface Charge: 0
  • XLogP3: 4.6
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Rotatable Bond Count: 4
  • Monoisotopic Mass: 224.17763g/mol
  • Monoisotopic Mass: 224.17763g/mol
  • Topological Polar Surface Area: 26.3Ų
  • Heavy Atom Count: 16
  • Complexity: 213
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1

Experimental Properties

  • Density: 0.99
  • Boiling Point: 288.7℃ at 760 mmHg
  • Flash Point: 129.1°C
  • Refractive Index: 1.479
  • PSA: 26.3

Cyclohexylmethyl cyclohexanecarboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y0976530-25g
cyclohexylmethyl cyclohexanecarboxylate
2611-02-1 95%
25g
$730 2024-08-03
abcr
AB438669-1 g
Cyclohexylmethyl cyclohexanecarboxylate; .
2611-02-1
1g
€163.80 2023-04-23
eNovation Chemicals LLC
D953479-5g
Cyclohexanecarboxylic acid, cyclohexylmethyl ester
2611-02-1 95+%
5g
$235 2024-06-07
TRC
C986395-250mg
Cyclohexylmethyl Cyclohexanecarboxyla​te
2611-02-1
250mg
$110.00 2023-05-18
Chemenu
CM201258-10g
cyclohexylmethyl cyclohexanecarboxylate
2611-02-1 95%
10g
$486 2021-08-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-LW095-5g
Cyclohexylmethyl cyclohexanecarboxylate
2611-02-1 95+%
5g
1454CNY 2021-05-08
Fluorochem
092112-5g
Cyclohexylmethyl cyclohexanecarboxylate
2611-02-1 95%
5g
£123.00 2022-03-01
Fluorochem
092112-10g
Cyclohexylmethyl cyclohexanecarboxylate
2611-02-1 95%
10g
£209.00 2022-03-01
Chemenu
CM201258-10g
cyclohexylmethyl cyclohexanecarboxylate
2611-02-1 95%
10g
$371 2024-07-28
abcr
AB438669-25 g
Cyclohexylmethyl cyclohexanecarboxylate; .
2611-02-1
25g
€962.50 2023-04-23

Cyclohexylmethyl cyclohexanecarboxylate Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Zirconocene chloride hydride Solvents: Diethyl ether
1.2 -
Reference
Selective dimerization of aldehydes to esters catalyzed by zirconocene and hafnocene complexes
Morita, Kenichi; et al, Organometallics, 1993, 12(9), 3748-52

Production Method 2

Reaction Conditions
1.1 Catalysts: Zirconocene chloride hydride Solvents: Diethyl ether
1.2 -
Reference
Selective dimerization of aldehydes to esters catalyzed by zirconocene and hafnocene complexes
Morita, Kenichi; et al, Organometallics, 1993, 12(9), 3748-52

Cyclohexylmethyl cyclohexanecarboxylate Raw materials

Cyclohexylmethyl cyclohexanecarboxylate Preparation Products

Additional information on Cyclohexylmethyl cyclohexanecarboxylate

Cyclohexylmethyl cyclohexanecarboxylate (CAS No. 2611-02-1): A Comprehensive Overview in Modern Chemical Research

Cyclohexylmethyl cyclohexanecarboxylate, identified by the Chemical Abstracts Service Number (CAS No.) 2611-02-1, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This ester derivative, characterized by its cyclohexylmethyl and cyclohexanecarboxylate functional groups, has garnered attention due to its potential applications in synthetic chemistry and as a precursor in the development of novel bioactive molecules.

The structural framework of Cyclohexylmethyl cyclohexanecarboxylate consists of a cyclohexane ring substituted with both a methyl and an ester group. This configuration imparts unique chemical properties that make it a valuable intermediate in various synthetic pathways. The compound's stability under standard conditions and its reactivity with nucleophiles have been extensively studied, making it a cornerstone in the synthesis of more complex molecules.

In recent years, advancements in chemical biology have highlighted the importance of structurally diverse compounds in drug discovery. Cyclohexylmethyl cyclohexanecarboxylate has been explored as a building block for the synthesis of pharmacophores targeting various biological pathways. Its cyclohexane moiety, known for its favorable pharmacokinetic properties, has been incorporated into several lead compounds that are currently undergoing preclinical evaluation.

One of the most compelling aspects of Cyclohexylmethyl cyclohexanecarboxylate is its role in the development of novel therapeutic agents. Researchers have leveraged its structural features to design molecules with enhanced binding affinity and selectivity. For instance, derivatives of this compound have shown promise in inhibiting enzymes involved in inflammatory responses, suggesting potential applications in treating chronic inflammatory diseases.

The synthesis of Cyclohexylmethyl cyclohexanecarboxylate has been optimized through various methodologies, including catalytic hydrogenation and esterification reactions. These processes have been refined to achieve high yields and purity, making it a reliable starting material for industrial-scale applications. The compound's versatility has also led to its use in agrochemical research, where it serves as a precursor for developing pesticides with improved efficacy and environmental safety.

Recent studies have delved into the mechanistic aspects of reactions involving Cyclohexylmethyl cyclohexanecarboxylate, providing insights into how its structural features influence reaction outcomes. These investigations have not only enhanced our understanding of organic transformations but also paved the way for innovative synthetic strategies. The compound's ability to undergo regioselective modifications has been particularly noteworthy, enabling the construction of complex molecular architectures with precision.

The pharmaceutical industry has taken note of these developments, with several companies incorporating Cyclohexylmethyl cyclohexanecarboxylate into their drug discovery pipelines. Its role as a key intermediate has been instrumental in accelerating the development of novel therapeutics that address unmet medical needs. The compound's compatibility with green chemistry principles has also contributed to its appeal, as synthetic routes involving it often minimize waste and hazardous byproducts.

In conclusion, Cyclohexylmethyl cyclohexanecarboxylate (CAS No. 2611-02-1) represents a fascinating compound with diverse applications in chemical research and pharmaceutical development. Its unique structural features and reactivity make it an invaluable tool for synthetic chemists and drug designers alike. As research continues to uncover new possibilities, this compound is poised to play an even greater role in advancing scientific innovation and improving human health.

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